molecular formula C40H64N8O27P2 B119501 Udp-maglal CAS No. 144483-60-3

Udp-maglal

Cat. No. B119501
M. Wt: 1150.9 g/mol
InChI Key: GFGPEHFGVYXGBT-JGPAWFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Udp-glucuronic acid: Mg2+ glucuronosyltransferase (UDP-Maglal) is an important enzyme that is responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. UDP-Maglal plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.

Mechanism Of Action

Udp-maglal catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. The transfer of glucuronic acid to these substrates results in the formation of glucuronides, which are more water-soluble and easily excreted from the body. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants.

Biochemical And Physiological Effects

Udp-maglal has a wide range of biochemical and physiological effects. It plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.

Advantages And Limitations For Lab Experiments

Udp-maglal has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to study in the laboratory. Another advantage is that it plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds, making it an important target for drug development. However, one limitation is that Udp-maglal is difficult to purify, which can make it challenging to study in the laboratory.

Future Directions

There are several future directions for research on Udp-maglal. One direction is to further elucidate the role of Udp-maglal in the metabolism and detoxification of xenobiotics and endogenous compounds. Another direction is to investigate the role of Udp-maglal in the development of various diseases, including cancer, liver disease, and diabetes. Additionally, future research could focus on developing drugs that target Udp-maglal for the treatment of various diseases.

Synthesis Methods

Udp-maglal is synthesized in the liver and other tissues by a series of enzymatic reactions. The synthesis of Udp-maglal involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid is then transferred to Mg2+ by UDP-glucuronosyltransferase to form Udp-maglal.

Scientific Research Applications

Udp-maglal has been extensively studied in various scientific research fields. It has been shown to play a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.

properties

CAS RN

144483-60-3

Product Name

Udp-maglal

Molecular Formula

C40H64N8O27P2

Molecular Weight

1150.9 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1

InChI Key

GFGPEHFGVYXGBT-JGPAWFIQSA-N

Isomeric SMILES

C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

synonyms

UDP-MAGLAL
UDP-MurNAc-Ala-Glu-Lys-Ala-lactate
UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate
UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate

Origin of Product

United States

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